![molecular formula C11H22SiSn B12541376 Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane CAS No. 820250-79-1](/img/structure/B12541376.png)
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane is a complex organosilicon compound that features both silicon and tin atoms within its structure
Métodos De Preparación
The synthesis of Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethylstannyl compounds under specific conditions. One common method includes the use of a catalyst such as N-heterocyclic carbene (NHC) and copper (Cu) to facilitate the conjugate addition of silyl-substituted vinylaluminums to substituted cyclic enones . The reaction conditions often require precise temperature control and specific reagents to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the trimethylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.
Aplicaciones Científicas De Investigación
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: Research into its potential medicinal applications includes its use in drug development and as a component in diagnostic tools.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane exerts its effects involves its ability to participate in various chemical reactions. The silicon and tin atoms within the compound play crucial roles in its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane can be compared to other similar compounds such as:
Trimethyl(4-methylpent-4-en-1-yn-1-yl)silane: This compound shares a similar structure but lacks the tin atom, which affects its reactivity and applications.
Trimethylsilane: A simpler compound that contains only silicon and hydrogen atoms, used primarily as a precursor in various chemical reactions.
Propiedades
Número CAS |
820250-79-1 |
|---|---|
Fórmula molecular |
C11H22SiSn |
Peso molecular |
301.09 g/mol |
Nombre IUPAC |
trimethyl(4-trimethylstannylpent-4-en-1-ynyl)silane |
InChI |
InChI=1S/C8H13Si.3CH3.Sn/c1-5-6-7-8-9(2,3)4;;;;/h1,6H2,2-4H3;3*1H3; |
Clave InChI |
PMPJPMOXFVSTBO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCC(=C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


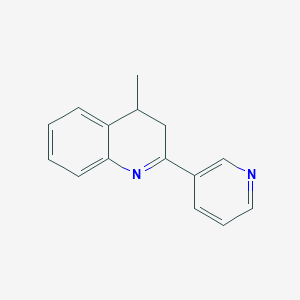
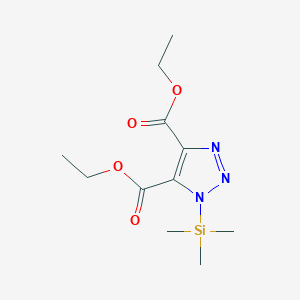
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
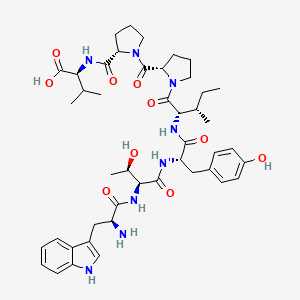
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
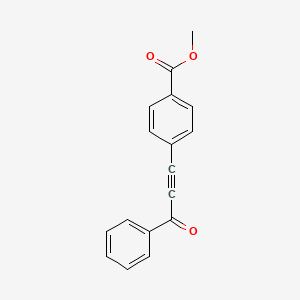
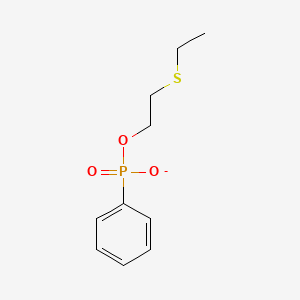
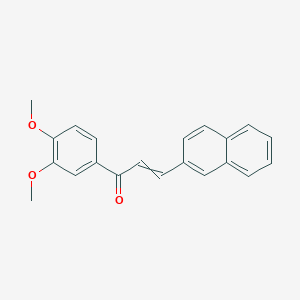
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
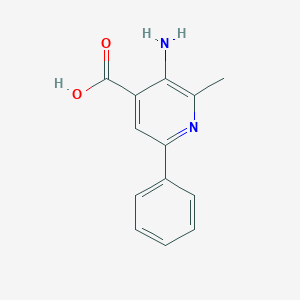
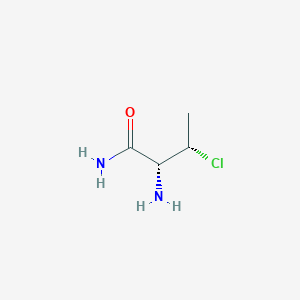
![2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12541384.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-tert-butyl-9H-carbazole)](/img/structure/B12541389.png)
